Cas no 1443345-28-5 (2-Bromo-2-ethylbenzhydrol)

2-Bromo-2-ethylbenzhydrol 化学的及び物理的性質
名前と識別子
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- 2-Bromo-2-ethylbenzhydrol
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- MDL: MFCD12964393
- インチ: 1S/C15H16BrO/c1-2-15(16)11-7-6-10-13(15)14(17)12-8-4-3-5-9-12/h3-11,14,17H,2H2,1H3
- InChIKey: UIGXBDDEIWUEGM-UHFFFAOYSA-N
- SMILES: C(O)(C1=CC=CC=C1)C1=CC=CC=C1(Br)CC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 17
- 回転可能化学結合数: 3
2-Bromo-2-ethylbenzhydrol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB429073-1g |
2-Bromo-2'-ethylbenzhydrol; . |
1443345-28-5 | 1g |
€1621.70 | 2025-02-16 | ||
abcr | AB429073-5g |
2-Bromo-2'-ethylbenzhydrol |
1443345-28-5 | 5g |
€1004.40 | 2023-09-04 | ||
Crysdot LLC | CD12142183-1g |
(2-Bromophenyl)(2-ethylphenyl)methanol |
1443345-28-5 | 97% | 1g |
$437 | 2024-07-23 | |
Fluorochem | 398458-1g |
2-Bromo-2'-ethylbenzhydrol |
1443345-28-5 | 97.0% | 1g |
£570.00 | 2023-04-30 | |
Ambeed | A208966-1g |
(2-Bromophenyl)(2-ethylphenyl)methanol |
1443345-28-5 | 97% | 1g |
$441.0 | 2024-04-23 | |
Fluorochem | 398458-25g |
2-Bromo-2'-ethylbenzhydrol |
1443345-28-5 | 97.0% | 25g |
£2168.00 | 2023-04-30 | |
abcr | AB429073-1 g |
2-Bromo-2'-ethylbenzhydrol |
1443345-28-5 | 1g |
€594.40 | 2023-06-16 | ||
abcr | AB429073-5 g |
2-Bromo-2'-ethylbenzhydrol |
1443345-28-5 | 5g |
€1004.40 | 2023-06-16 | ||
Fluorochem | 398458-5g |
2-Bromo-2'-ethylbenzhydrol |
1443345-28-5 | 97.0% | 5g |
£995.00 | 2023-04-30 | |
Crysdot LLC | CD12142183-5g |
(2-Bromophenyl)(2-ethylphenyl)methanol |
1443345-28-5 | 97% | 5g |
$881 | 2024-07-23 |
2-Bromo-2-ethylbenzhydrol 関連文献
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-Bromo-2-ethylbenzhydrolに関する追加情報
Research Brief on 2-Bromo-2-ethylbenzhydrol (CAS: 1443345-28-5) in Chemical Biology and Pharmaceutical Applications
2-Bromo-2-ethylbenzhydrol (CAS: 1443345-28-5) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its brominated ethylbenzhydrol structure, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Recent studies have explored its utility in medicinal chemistry, highlighting its role as a building block for drug candidates targeting various diseases, including cancer, neurological disorders, and infectious diseases.
The synthesis and characterization of 2-Bromo-2-ethylbenzhydrol have been detailed in several peer-reviewed publications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of small-molecule inhibitors for protein-protein interactions (PPIs). The study emphasized the compound's unique structural features, which enable selective modifications to enhance binding affinity and pharmacokinetic properties. Furthermore, its bromine moiety offers a reactive site for further functionalization, making it a valuable tool in combinatorial chemistry and high-throughput screening.
In addition to its synthetic utility, 2-Bromo-2-ethylbenzhydrol has been investigated for its biological activity. Preliminary in vitro studies have shown that derivatives of this compound exhibit moderate inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a 2022 report in Bioorganic & Medicinal Chemistry Letters highlighted its potential as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs). These findings underscore the compound's relevance in drug discovery, particularly in the context of addressing unmet medical needs.
Recent advancements in analytical techniques have also facilitated a deeper understanding of the compound's physicochemical properties. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have confirmed its structural integrity and purity, which are critical for its application in pharmaceutical formulations. Moreover, computational modeling studies have provided insights into its conformational dynamics, aiding in the design of more potent analogs.
Despite its promise, challenges remain in optimizing the bioavailability and toxicity profile of 2-Bromo-2-ethylbenzhydrol-derived compounds. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinically viable therapeutics.
In conclusion, 2-Bromo-2-ethylbenzhydrol (CAS: 1443345-28-5) represents a promising candidate in the realm of chemical biology and drug development. Its multifaceted applications, coupled with recent scientific breakthroughs, position it as a compound of interest for future research. Continued exploration of its synthetic and biological potential will likely yield innovative solutions to pressing healthcare challenges.
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